molecular formula C8H5F2NO4 B12291267 3-(Difluoromethoxy)-4-nitrobenzaldehyde

3-(Difluoromethoxy)-4-nitrobenzaldehyde

Cat. No.: B12291267
M. Wt: 217.13 g/mol
InChI Key: CRFMJTFBQDSLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-nitrobenzaldehyde typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzaldehyde precursor. One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethoxy)-4-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-nitrobenzaldehyde depends on its application. In biochemical contexts, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-nitrobenzaldehyde is unique due to the combination of the difluoromethoxy and nitro groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The presence of both electron-withdrawing groups (difluoromethoxy and nitro) can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

3-(difluoromethoxy)-4-nitrobenzaldehyde

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-3-5(4-12)1-2-6(7)11(13)14/h1-4,8H

InChI Key

CRFMJTFBQDSLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.